Molecular Weight Differentiation: Target Compound vs. Ethylpiperazine and Azepane Analogs
The target compound possesses a molecular weight of 338.47 g/mol [1]. This is 14 Da lower than the 4-ethylpiperazine analog (352.50 g/mol) [2] and 1 Da higher than the azepane analog (337.44 g/mol) [3]. In lead optimization, molecular weight directly influences passive membrane permeability and oral bioavailability probability, with a lower molecular weight generally favored under Lipinski's Rule of Five.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 338.47 |
| Comparator Or Baseline | 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline: 352.50; 2-(Azepan-1-yl)-5-(piperidine-1-sulfonyl)aniline: 337.44 |
| Quantified Difference | Target vs. ethyl analog: -14 Da (-4.0%); Target vs. azepane analog: +1 Da (+0.3%) |
| Conditions | Computed molecular weight values from PubChem. |
Why This Matters
Lower molecular weight translates to a higher probability of oral bioavailability, making the target compound a more attractive starting point for peroral drug discovery campaigns compared to the ethylpiperazine analog.
- [1] PubChem. (2025). 2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline, CID 3302764. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/901273-43-6 View Source
- [2] PubChem. (2025). 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline, CID 64801239. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). 2-(Azepan-1-yl)-5-(piperidine-1-sulfonyl)aniline, CID 38321533. National Center for Biotechnology Information. View Source
